2-methyl-2H-1,2,3-benzotriazol-4-amine chemical properties
2-methyl-2H-1,2,3-benzotriazol-4-amine chemical properties
An In-Depth Technical Guide to 2-methyl-2H-1,2,3-benzotriazol-4-amine: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 2-methyl-2H-1,2,3-benzotriazol-4-amine, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. As a functionalized derivative of the benzotriazole scaffold—a recognized "privileged structure" in medicinal chemistry—this molecule serves as a versatile building block for the synthesis of novel therapeutic agents and functional materials. This document delves into its core chemical and physical properties, provides a detailed, mechanistically-grounded synthetic protocol, outlines its spectroscopic signature, and explores its reactivity and potential applications for researchers, chemists, and professionals in drug development.
Introduction: The Benzotriazole Scaffold in Modern Chemistry
Benzotriazole and its derivatives are a cornerstone of heterocyclic chemistry, prized for their remarkable chemical stability and diverse biological activities.[1][2] The fused benzene and triazole ring system creates a unique electronic and structural environment, making it a privileged pharmacophore in drug discovery.[2] Derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4]
The subject of this guide, 2-methyl-2H-1,2,3-benzotriazol-4-amine, is a strategic intermediate. The N-2 methylation fixes the tautomeric form, which can be crucial for consistent biological activity and receptor binding. The 4-amino group provides a reactive handle for further chemical modification, enabling its use as a scaffold for combinatorial library synthesis and fragment-based drug design.
Caption: Core benzotriazole structure and the target molecule.
Physicochemical and Structural Properties
2-methyl-2H-1,2,3-benzotriazol-4-amine is a solid organic compound whose properties are defined by its unique arrangement of aromatic and heterocyclic rings, further functionalized with methyl and amino groups.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | [5] |
| Molecular Weight | 148.17 g/mol | [5] |
| Appearance | Solid | |
| SMILES String | Cn1nc2cccc(N)c2n1 | [5] |
| InChI Key | QYKVNCAWLOFIDQ-UHFFFAOYSA-N | [5] |
Structurally, the methylation at the N-2 position is a critical feature. Unsubstituted benzotriazole exists as a mixture of 1H- and 2H-tautomers, but alkylation locks the molecule into a specific isomeric form.[1] The N-2 isomer, as discussed here, has distinct electronic and steric properties compared to its N-1 counterpart, which can profoundly influence its reactivity and biological interactions.
Synthesis and Mechanistic Insights
The synthesis of 2-methyl-2H-1,2,3-benzotriazol-4-amine is a multi-step process that requires careful control of regioselectivity. A logical and field-proven approach begins with a commercially available substituted o-phenylenediamine.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: Synthesis of 2-methyl-2H-1,2,3-benzotriazol-4-amine
This protocol is a representative method. Researchers should adapt it based on available laboratory equipment and safety protocols.
Step 1: Synthesis of 5-Nitro-1H-benzotriazole
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Dissolution: Dissolve 4-nitro-1,2-phenylenediamine in a mixture of glacial acetic acid and water.[6] Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled diamine solution, ensuring the temperature does not exceed 5 °C. The causality here is critical: slow addition prevents a dangerous exotherm and the unwanted formation of side products. The in-situ generation of nitrous acid (HNO₂) diazotizes one amino group.
-
Cyclization: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. The newly formed diazonium salt undergoes intramolecular electrophilic attack on the adjacent amino group, closing the triazole ring.[6]
-
Isolation: The product typically precipitates from the solution. Collect the solid by vacuum filtration, wash with cold water to remove residual acid and salts, and dry under vacuum.
Step 2: N-Methylation and Isomer Separation
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Reaction Setup: Suspend the 5-nitro-1H-benzotriazole in a suitable polar aprotic solvent, such as DMF or acetonitrile. Add a base (e.g., anhydrous K₂CO₃) to deprotonate the triazole nitrogen.
-
Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the suspension. Heat the reaction moderately (e.g., 50-60 °C) and monitor by TLC.
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Expert Insight: The choice of solvent and counter-ion can influence the N-1/N-2 methylation ratio.[6] This step is not perfectly selective and will produce a mixture of N-1 and N-2 methylated isomers. This is a self-validating system; TLC analysis will clearly show the formation of two new, distinct spots corresponding to the isomers.
-
-
Workup & Separation: After the reaction is complete, quench with water and extract the products with an organic solvent like ethyl acetate. Dry the organic layer and concentrate it. The isomers must be separated using column chromatography on silica gel.
Step 3: Reduction of the Nitro Group
-
Reaction: Dissolve the isolated 2-methyl-2H-5-nitrobenzotriazole isomer in a solvent such as ethanol or ethyl acetate.
-
Reduction: Add a reducing agent. Common choices include tin(II) chloride in concentrated HCl, or catalytic hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst. The latter is often preferred for its cleaner workup.
-
Isolation: If using Sn/HCl, neutralize the acidic mixture with a base (e.g., NaOH or NaHCO₃) and extract the product. If using catalytic hydrogenation, filter off the catalyst and evaporate the solvent.
-
Purification: The final product, 2-methyl-2H-1,2,3-benzotriazol-4-amine, can be purified by recrystallization or column chromatography to yield an analytically pure solid.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While a dedicated public database for this specific molecule is sparse, its spectral properties can be reliably predicted based on its functional groups and structural analogues.
Table 2: Predicted IR Spectroscopy Signature
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 3450 - 3300 | N-H Stretch (Amine) | Two distinct, sharp peaks | Asymmetric and symmetric stretching of a primary amine (R-NH₂).[7] |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to weak peaks | C-H bonds on the benzene ring. |
| 2950 - 2850 | Aliphatic C-H Stretch | Weak peaks | C-H bonds of the N-methyl group. |
| 1650 - 1580 | N-H Bend (Amine) | Strong, sharp peak | Scissoring deformation of the primary amine.[7] |
| 1600 - 1450 | Aromatic C=C Stretch | Multiple sharp peaks | Benzene ring skeletal vibrations. |
| 1335 - 1250 | Aromatic C-N Stretch | Strong peak | Stretching of the bond between the aromatic ring and the amino group.[7] |
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the N-methyl group around 4.0 ppm. The aromatic region (6.5-8.0 ppm) will display a complex pattern of three coupled protons. The two protons of the amino group will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.[8]
-
¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals: one for the methyl carbon (aliphatic region, ~30-40 ppm) and six for the aromatic and triazole carbons (aromatic region, ~110-150 ppm).[8]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a clear molecular ion peak [M]⁺ at m/z = 148. A key fragmentation pathway for benzotriazoles involves the loss of a stable dinitrogen molecule (N₂), which would lead to a significant fragment ion at m/z = 120.[9]
Chemical Reactivity and Derivatization
The synthetic value of 2-methyl-2H-1,2,3-benzotriazol-4-amine lies in the reactivity of its primary aromatic amino group. This group serves as a versatile anchor for building molecular complexity.
Caption: Key reactivity pathways of the 4-amino group.
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Diazotization: Treatment with nitrous acid converts the amino group into a diazonium salt. This intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions, allowing for extensive modification of the benzene ring.
-
Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a base to form stable amide and sulfonamide linkages, respectively. This is a primary method for attaching new pharmacophores or linking the scaffold to other molecular fragments.
-
Reductive Amination: The amine can react with aldehydes and ketones to form an imine, which can then be reduced to a stable secondary or tertiary amine, providing another route for N-alkylation.
Applications in Research and Drug Development
The benzotriazole core is a well-established scaffold for interacting with various biological targets. The specific structure of 2-methyl-2H-1,2,3-benzotriazol-4-amine makes it an ideal starting point for:
-
Fragment-Based Screening: It can be used as a fragment in screening campaigns against proteins of interest, such as kinases or proteases. The amino group provides a vector for growing the fragment into a more potent lead compound.
-
Medicinal Chemistry Scaffolding: The reactivity of the amino group allows for the rapid synthesis of chemical libraries. By reacting the core with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides), researchers can efficiently explore the structure-activity relationship (SAR) of new compound series.
-
Corrosion Inhibition: Benzotriazole and its derivatives are famously effective corrosion inhibitors, particularly for copper and its alloys. While this specific amine is primarily of pharmaceutical interest, its inherent benzotriazole structure suggests potential utility in materials science.[2]
Safety and Handling
Proper handling of 2-methyl-2H-1,2,3-benzotriazol-4-amine is essential. The compound is classified as a hazardous substance.
Table 3: GHS Hazard Information
| Classification | Code | Description | Source |
| Pictogram | GHS07 | Exclamation Mark | |
| Signal Word | Warning | ||
| Hazard Statement | H319 | Causes serious eye irritation. | |
| Precautionary Statement | P264 | Wash skin thoroughly after handling. | |
| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage Class | 11 | Combustible Solids |
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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